N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its diverse range of applications in scientific research and industry.
Properties
Molecular Formula |
C16H14N4O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H14N4O3S/c1-9-8-24-16-17-7-13(15(23)20(9)16)14(22)19-12-5-3-11(4-6-12)18-10(2)21/h3-8H,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
UZCOOVNGXOUSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under microwave irradiation . This method is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
These reactions are typically carried out under controlled conditions, with specific reagents and catalysts to achieve the desired products .
Scientific Research Applications
Pharmaceutical Development
The compound is recognized for its potential as a therapeutic agent . Its unique structure allows for interaction with various biological targets, making it a candidate for drug development.
Antitumor Activity
N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been studied for its anticancer properties . Its effectiveness against various cancer cell lines highlights its potential as an antitumor agent.
Case Studies and Data
A study evaluated the compound's effects on different cancer cell lines, reporting significant inhibition of cell growth:
| Cell Line | Compound Concentration (µM) | Inhibition (%) |
|---|---|---|
| U87MG | 10 | 75 |
| DU145 | 10 | 60 |
| A549 | 10 | 50 |
These results suggest that the compound may be particularly effective against glioblastoma and prostate cancer cells, indicating its potential role in future cancer therapies.
Biochemical Research
In addition to its therapeutic potential, this compound serves as a valuable tool in biochemical research. Its ability to interact with various molecular targets makes it useful for studying cellular mechanisms and pathways.
Research Applications
- Target Identification: The compound can be used to identify new molecular targets involved in disease processes.
- Pathway Analysis: It aids in elucidating signaling pathways affected by specific treatments, providing insights into drug action mechanisms.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of key enzymes involved in DNA replication and repair, leading to the death of cancer cells .
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrimidine derivatives: Compounds with a pyrimidine ring are known for their antiviral and anticancer activities.
Thiadiazole derivatives: These compounds have a thiadiazole ring and are studied for their antimicrobial and anti-inflammatory properties.
Biological Activity
N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that belongs to the thiazolo-pyrimidine class of heterocyclic compounds. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have shown that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a series of related compounds demonstrated potent activity against various bacterial and fungal strains. One study found that modifications in the molecular structure could enhance antimicrobial efficacy, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 10.7 μmol/mL against specific pathogens .
Anticancer Properties
Thiazolo-pyrimidine derivatives have also been evaluated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .
Anti-inflammatory Effects
The anti-inflammatory activity of thiazolo-pyrimidine compounds has been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. The presence of substituents at specific positions on the thiazolo-pyrimidine ring can enhance or diminish its biological activities. For instance, the acetylamino group at the para position of the phenyl ring has been shown to play a critical role in modulating the compound's interaction with biological targets .
Study 1: Antimicrobial Evaluation
In a comparative study, a series of thiazolo-pyrimidine derivatives were synthesized and evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited higher antimicrobial activities compared to those with electron-donating groups.
| Compound | MIC (μmol/mL) | Activity Type |
|---|---|---|
| 4a | 10.7 | Bactericidal |
| 4b | 15.0 | Fungicidal |
| 4c | 20.0 | Bacteriostatic |
Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against various cancer cell lines. The compound was tested for its ability to induce apoptosis in human breast cancer cells.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 18.0 | Reactive oxygen species |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
